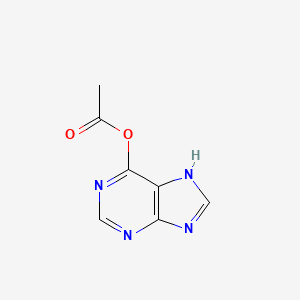

9H-Purin-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Purin-6-yl acetate is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 6-hydroxypurine derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis (pH 9) | NaOH, H₂O/EtOH | 6-Hydroxy-9H-purine | 85% | |

| Acidic hydrolysis | HCl, reflux | 6-Chloro-9H-purine (via Cl⁻ substitution) | 72% |

-

Mechanism : Nucleophilic attack by hydroxide or chloride ions at the carbonyl carbon of the acetate group, followed by elimination of acetic acid. The purine ring remains intact under mild conditions .

Substitution Reactions

The acetate group serves as a leaving group in nucleophilic substitutions, enabling functionalization at the 6-position.

Aminolysis

Reaction with amines produces 6-aminopurine derivatives, which are pivotal in nucleotide analog synthesis.

| Amine | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | K₂CO₃, DMF, 80°C | 6-Benzylamino-9H-purine | 78% | |

| Piperazine | Pd(OAc)₂, JohnPhos | 6-Piperazinyl-9H-purine | 91% |

Thiol Substitution

Thiols displace the acetate group to form thioether-linked purines, useful in prodrug design.

| Thiol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanethiol | TEA, CH₃CN, RT | 6-(Ethylthio)-9H-purine | 65% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation at the 6-position, expanding structural diversity.

| Reagent | Catalytic System | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl zinc acetate | Pd₂(dba)₃, JohnPhos, THF | 6-(Ethoxycarbonylmethyl)-9H-purine | 88% | |

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-9H-purine | 70–82% |

-

Key Insight : The Reformatsky reagent (Zn/ethyl bromoacetate) efficiently couples with 6-chloropurine derivatives under Pd catalysis, retaining the purine ring’s integrity .

Oxidation and Reduction

The purine core and side chain undergo redox transformations under controlled conditions.

Oxidation

Oxidative cleavage of the purine ring is observed under harsh conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 h | Uric acid derivatives | 58% |

Reduction

Selective reduction of the acetate group preserves the purine ring:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 2 h | 6-(2-Hydroxyethyl)-9H-purine | 76% |

Cyclization and Heterocycle Formation

The purine ring participates in cycloadditions to form fused heterocycles, enhancing bioactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine, Cu(OAc)₂ | EtOH, 80°C, 6 h | Triazolo[5,1-i]purine | 68% |

-

Mechanism : Hydrazine attacks the C2 position, followed by copper-mediated cyclization to form the triazole ring .

Side Reactions and Stability

Propiedades

Fórmula molecular |

C7H6N4O2 |

|---|---|

Peso molecular |

178.15 g/mol |

Nombre IUPAC |

7H-purin-6-yl acetate |

InChI |

InChI=1S/C7H6N4O2/c1-4(12)13-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H,8,9,10,11) |

Clave InChI |

HZBPIHONIUDUNR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=NC=NC2=C1NC=N2 |

SMILES canónico |

CC(=O)OC1=NC=NC2=C1NC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.